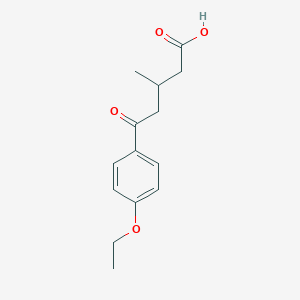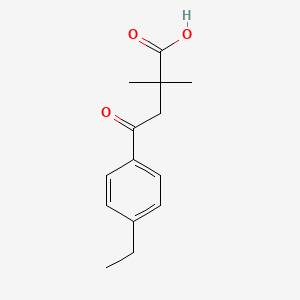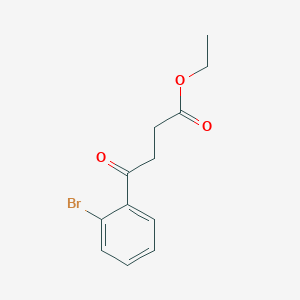
Ethyl 4-(2-bromophenyl)-4-oxobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-bromophenyl)acetate is a chemical compound with the formula C10H11BrO2 . It’s also known by other names such as Benzeneacetic acid, 4-bromo-, ethyl ester; Ethyl (4-bromophenyl)acetate; 4-Bromophenylacetic acid ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-bromophenyl)acetate is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 243.097 .Applications De Recherche Scientifique
1. Synthetic Applications in Heterocyclic Chemistry
Ethyl 4-(2-bromophenyl)-4-oxobutyrate has been utilized as a building block in the synthesis of tri- and tetra-cyclic heterocycles, particularly in radical cyclisation reactions onto azoles. This process involves alkylating azoles like imidazoles, pyrroles, indoles, and pyrazoles, which subsequently leads to the formation of new 6-membered rings attached to the azoles. The aryl radicals formed in this process undergo intramolecular homolytic aromatic substitution onto the azole rings, highlighting its significant role in heterocyclic chemistry (Allin et al., 2005).
2. Role in Synthesis of Novel Heterocyclic Compounds
This compound has been used as a key starting material for preparing various heterocyclic compounds. For instance, it has been involved in the synthesis of aroylacrylic acids, pyridazinones, and furanones derivatives. These derivatives have been created through various reactions under Aza–Michael addition conditions, demonstrating the compound's versatility and importance in creating novel heterocyclic compounds with potential applications (El-Hashash et al., 2015).
3. Applications in Anti-HIV Research
Ethyl 4-(2-bromophenyl)-4-oxobutyrate has also been utilized in synthesizing compounds with potent anti-HIV-1 activity. The synthesis process involves condensing the compound with thiourea and then treating it with chloroacetic acid, leading to the formation of N1-substituted uracils that exhibited significant activity against HIV-1. This demonstrates its potential application in developing antiviral therapies (Danel et al., 1996).
4. Contribution to Antimicrobial Research
The compound has been involved in the synthesis of ethyl 2-arylhydrazono-3-oxobutyrates, which were studied for their antimicrobial properties. These synthesized compounds showed significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium fortuitum, indicating its potential application in developing new antimicrobial agents (Kucukguzel et al., 1999).
5. Role in Enantioselective Hydrogenation
This compound has been used in the enantioselective hydrogenation process in ionic liquid systems. This process, which involved the presence of the chiral catalyst Ru-BINAP, achieved high levels of asymmetric induction, highlighting its potential application in chiral synthesis and catalysis research (Starodubtseva et al., 2004).
6. Use in Biosynthesis Studies
Ethyl 4-(2-bromophenyl)-4-oxobutyrate has been used in biosynthesis studies to confirm pathways for the formation of gamma-substituted-gamma-butyrolactones in film sherries. This compound was added to a simulated sherry under an actively growing film, yielding radioactive gamma-butyrolactone and other compounds, thus confirming earlier proposed pathways for their formation (Fagan et al., 1981).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(2-bromophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-2-16-12(15)8-7-11(14)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQCNUNUTZSKDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645536 |
Source


|
| Record name | Ethyl 4-(2-bromophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-bromophenyl)-4-oxobutyrate | |
CAS RN |
898751-18-3 |
Source


|
| Record name | Ethyl 2-bromo-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(2-bromophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

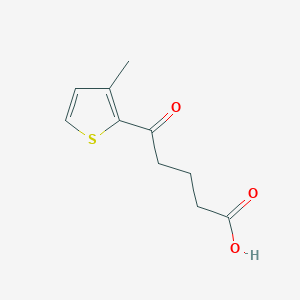
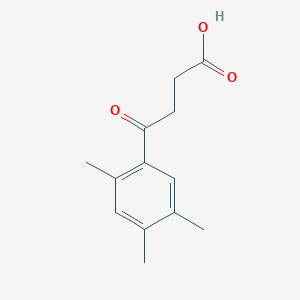
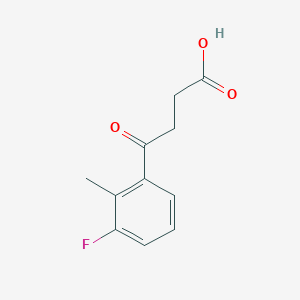
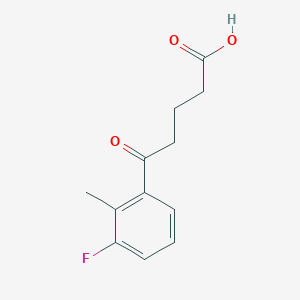
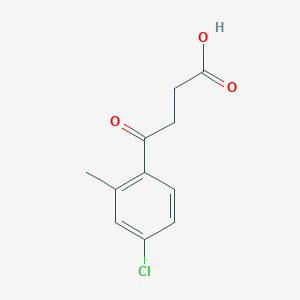
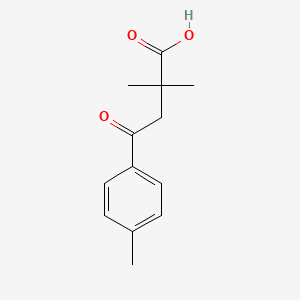
![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)
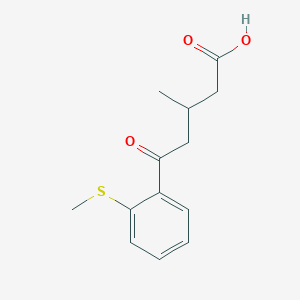
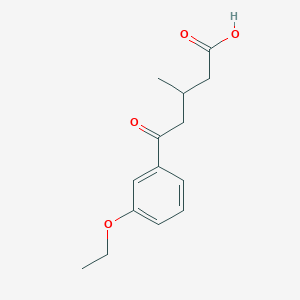
![2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325810.png)
![5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325811.png)
![5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325813.png)
